molecular formula C8H6FN3 B2979752 1-(4-Fluorophenyl)-1H-1,2,3-triazole CAS No. 81329-37-5

1-(4-Fluorophenyl)-1H-1,2,3-triazole

Cat. No. B2979752
CAS RN: 81329-37-5
M. Wt: 163.155
InChI Key: VXIPLXDFBWGLOI-UHFFFAOYSA-N
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Description

“1-(4-Fluorophenyl)-1H-1,2,3-triazole” is a chemical compound that belongs to the class of organic compounds known as aryl-phenylketones . These are aromatic compounds containing a ketone substituted by one aryl group, and a phenyl group . It is often used in the synthesis of various pharmaceuticals .


Synthesis Analysis

The synthesis of “this compound” involves several steps. For instance, 1-(4-Fluorophenyl)piperazine was used in the synthesis of N,N-disubstituted piperazine . In another example, 1-(4-Fluorophenyl)-5-phenyl-3-(1,5-diphenyl-1H-pyrazol-3-yl)-1H-pyrazole-4-carbonitrile was synthesized in two reaction steps starting by fluorolabelling of an iodobenzene-iodonium precursor, followed by Pd-catalyzed N-arylation of the intermediate 4-fluoro-iodobenzene .


Molecular Structure Analysis

The molecular structure of “this compound” can be determined using various techniques such as scanning electron microscopy, infrared spectroscopy, gas chromatography-mass spectrometry, 1H, 13C and 19F nuclear magnetic resonance, thermal gravimetric analysis (TGA), differential scanning calorimetry (DSC), Raman microspectroscopy, UV-Vis absorption spectroscopy, single crystal X-ray diffraction (XRD) and Hirshfeld surface (HS) analysis .


Chemical Reactions Analysis

The chemical reactions involving “this compound” can be complex and varied. For example, catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach has been reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various techniques. For instance, the compound was characterized by 1H and 13C Nuclear Magnetic Resonance (NMR) and UV-Vis spectroscopic methods .

Scientific Research Applications

Antimicrobial Studies of 1,2,4-Triazole Derivatives

In another study, a new class of 1,2,4-triazole derivatives was synthesized and characterized, showing enhanced pharmacological properties through the introduction of alkyl, alkoxy, and halogen substituents. These compounds were found to be effective antimicrobial agents, as evidenced by their minimum inhibitory concentration evaluated by the broth dilution method (Desabattina et al., 2014).

Long-Range Fluorine-Proton Coupling in 1,2,4-Triazole Derivatives

This research synthesized several 1,2,4-triazole derivatives with a 2-fluorophenyl substituent, demonstrating long-range 19F-1H and 19F-13C through-space coupling. The spatial proximity of these nuclei was confirmed by X-ray analysis and NOE difference spectroscopy, showcasing the specific molecular interactions enabled by the fluorine incorporation (Kane et al., 1995).

Synthesis and Crystal Structure of Fluoro-Phenoxy-Phenyl-Triazole

The synthesis of a compound with 1,2,4-triazole-1-ylmethyl and fluoro-phenoxy-phenyl groups was detailed, highlighting its orthorhombic crystal structure and the importance of intermolecular hydrogen bonding in stabilizing the structure. This work provides insights into the structural aspects of fluoro-containing triazoles (Liang, 2009).

Beyond Click Chemistry: Supramolecular Interactions of 1,2,3-Triazoles

This review discusses the supramolecular and coordination chemistry of 1H-1,2,3-triazoles and their derivatives, highlighting their diverse applications. It emphasizes the unique combination of facile accessibility and varied supramolecular interactions that 1,2,3-triazoles offer, enabling applications far beyond the scope of click chemistry (Schulze & Schubert, 2014).

Safety and Hazards

The safety data sheet for a similar compound, 1-(4-Fluorophenyl)piperazine, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has hazard classifications for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Mechanism of Action

Target of Action

It is known that many indole derivatives, which share structural similarities with this compound, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Based on the known actions of similar compounds, it can be inferred that it likely interacts with its targets to induce changes that lead to its biological effects . For instance, some indole derivatives have been shown to inhibit the influenza A virus .

Biochemical Pathways

Indole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple pathways . For example, some indole derivatives have been found to exhibit antiviral activity, suggesting that they may interfere with viral replication pathways .

Pharmacokinetics

Similar compounds have been studied for their pharmacokinetic properties . For instance, some pyridazinone analogs, which share structural similarities with 1-(4-Fluorophenyl)-1H-1,2,3-triazole, have been found to exhibit good bioavailability and metabolic stability .

Result of Action

Similar compounds have been found to exhibit a range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .

Action Environment

It is known that environmental factors can significantly influence the action of similar compounds . For instance, a study on a novel pyridazinone analog found that the compound’s anti-corrosion performance was influenced by the acidity of the environment .

properties

IUPAC Name

1-(4-fluorophenyl)triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FN3/c9-7-1-3-8(4-2-7)12-6-5-10-11-12/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXIPLXDFBWGLOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=CN=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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